molecular formula C19H24N2OS2 B3649811 3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3649811
M. Wt: 360.5 g/mol
InChI Key: SEKLFYGGPXVGNV-LGMDPLHJSA-N
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Description

The compound “3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms . They are known for their wide range of biological activities and are used in medicinal chemistry as building blocks for drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolidinone ring, along with a benzylidene group attached to the nitrogen atom and a cyclopentylethyl group attached to one of the carbon atoms in the ring . The dimethylamino group on the benzylidene ring could potentially participate in hydrogen bonding and other intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing thioxo group . These groups could potentially make the compound more reactive towards electrophiles and nucleophiles, respectively .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the functional groups present. For example, the presence of the dimethylamino group could potentially make the compound more soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also be interesting to explore the effect of different substitutions on the thiazolidinone ring .

Properties

IUPAC Name

(5Z)-3-(2-cyclopentylethyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS2/c1-20(2)16-9-7-15(8-10-16)13-17-18(22)21(19(23)24-17)12-11-14-5-3-4-6-14/h7-10,13-14H,3-6,11-12H2,1-2H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKLFYGGPXVGNV-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
3-(2-cyclopentylethyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

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